2,5-Dihydrofuran

Description

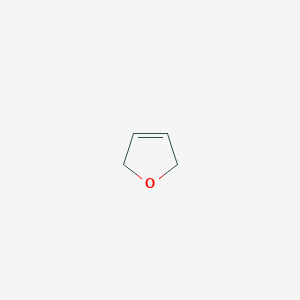

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCQEVBJHPOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051785 | |

| Record name | 2,5-Dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Aldrich MSDS] | |

| Record name | 2,5-Dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1708-29-8 | |

| Record name | 2,5-Dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dihydrofuran from Butenediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydrofuran from butenediol, a key reaction for producing a valuable heterocyclic intermediate. The document details the underlying reaction mechanism, experimental protocols, and quantitative data, offering insights for laboratory-scale synthesis and process development.

Introduction

This compound is a five-membered oxygen-containing heterocycle that serves as a versatile building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The conversion of butenediol to this compound via acid-catalyzed cyclodehydration represents a direct and atom-economical route to this important compound. This guide focuses on the synthesis from 2-butene-1,4-diol (B106632), which can undergo isomerization and subsequent cyclization to yield the desired product.

Reaction Mechanism: Acid-Catalyzed Cyclodehydration

The synthesis of this compound from 2-butene-1,4-diol proceeds through an acid-base catalyzed cyclodehydration mechanism. The reaction is initiated by the protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group and subsequent dehydration.

The proposed mechanism involves the following key steps:

-

Protonation: One of the hydroxyl groups of 2-butene-1,4-diol is protonated by an acid catalyst, forming a good leaving group (water).

-

Intramolecular Cyclization: The non-protonated hydroxyl group acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group, leading to the formation of a cyclic intermediate.

-

Deprotonation and Dehydration: A final deprotonation step regenerates the acid catalyst and yields this compound.

A theoretical study suggests a concerted mechanism for the cyclodehydration of a protonated 1,4-butanediol (B3395766), which is an isomer of 2-butene-1,4-diol.[1] It is plausible that 2-butene-1,4-diol follows a similar pathway after isomerization or direct cyclization.

Below is a diagram illustrating the acid-catalyzed cyclodehydration of 2-butene-1,4-diol to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a documented experimental procedure for the synthesis of this compound from butenediol. It is important to note that this data is from a patent utilizing a mercury-based catalyst, which is now considered hazardous and outdated. However, it provides a benchmark for yield and reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 1-Butene-3,4-diol (with 2-butene-1,4-diol as a possible co-reactant) | [2] |

| Catalyst | Mercuric oxide (HgO) and a soluble mercury salt (generated in situ) | [2] |

| Solvent | Water | [2] |

| Temperature | 80-120 °C (reflux) | [2] |

| pH | 4-7 | [2] |

| Reaction Time | 480 minutes | [2] |

| Conversion | 90% | [2] |

| Yield of this compound | 68% | [2] |

| Byproduct Yield (Divinyldioxanes) | 22% | [2] |

Experimental Protocols

This section provides a detailed experimental protocol adapted from the literature.

Disclaimer: The following protocol is based on a method using mercury compounds, which are highly toxic. Appropriate safety precautions, including handling in a well-ventilated fume hood and use of personal protective equipment, are mandatory. Modern approaches would seek to replace the mercury catalyst with a less hazardous alternative, such as a solid acid catalyst (e.g., zeolites or ion-exchange resins), although specific protocols for this direct conversion are not as well-documented in peer-reviewed literature.

4.1. Mercury-Catalyzed Synthesis of this compound [2]

Materials:

-

1-Butene-3,4-diol (or a mixture with 2-butene-1,4-diol)

-

Mercuric oxide (HgO)

-

Succinic acid (or another acid to generate a soluble mercury salt)

-

Water (distilled)

Equipment:

-

Round-bottom flask equipped with a stirrer, thermometer, and distillation head with a condenser.

-

Heating mantle

-

Receiving flask

Procedure:

-

To a round-bottom flask, add water (e.g., 900 g), mercuric oxide (e.g., 8 g), and the butenediol starting material (e.g., 100 g).

-

Add an acid such as succinic acid to adjust the pH to between 4 and 7. This will also generate a soluble mercury salt in situ.

-

Heat the mixture to reflux (approximately 100 °C) with continuous stirring.

-

This compound, being volatile, will co-distill with water. Collect the distillate in a receiving flask.

-

The reaction can be monitored by analyzing the composition of the distillate over time.

-

After the reaction is complete (e.g., after 480 minutes, as indicated by the cessation of product formation), the collected organic layer can be separated from the aqueous layer and further purified if necessary.

Experimental Workflow

The following diagram illustrates a typical batch process workflow for the synthesis of this compound from butenediol.

Modern and Safer Catalytic Approaches

The use of mercury-based catalysts presents significant environmental and health risks. Modern synthetic chemistry emphasizes the use of greener and more sustainable catalytic systems. For the related cyclodehydration of 1,4-butanediol to tetrahydrofuran, various solid acid catalysts have been successfully employed. These include:

-

Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity.[3]

-

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups are effective solid acid catalysts that can be easily separated from the reaction mixture.[2]

-

Heteropoly Acids: These are strong proton acids that can be used in homogeneous or heterogeneous systems.[1]

Conclusion

The synthesis of this compound from butenediol is a valuable transformation in organic chemistry. While established methods provide a basis for this reaction, there is a clear need for the development of modern, safer, and more sustainable catalytic systems. This guide has provided a comprehensive overview of the reaction mechanism, a detailed, albeit dated, experimental protocol, and a summary of the available quantitative data. It is intended to serve as a foundational resource for researchers and professionals in the field, encouraging further investigation into greener synthetic methodologies.

References

Spectroscopic Analysis of 2,5-Dihydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-Dihydrofuran (CAS No: 1708-29-8), a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in deuterated chloroform (B151607) (CDCl₃), corresponding to the olefinic and allylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~5.89 | Singlet (broad) | Olefinic Protons (HC=CH) |

| ~4.63 | Singlet (broad) | Methylene Protons (O-CH₂) |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, representing the two chemically distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~128 | Olefinic Carbons (-CH=CH-) |

| ~72 | Methylene Carbons (-O-CH₂-) |

| Note: The availability of an experimental ¹³C NMR spectrum for this compound has been noted from Tokyo Kasei Kogyo Company, Ltd. via SpectraBase.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | =C-H (alkene) |

| ~3000-2850 | C-H Stretch | C-H (alkane) |

| ~1650 | C=C Stretch | Alkene |

| ~1100 | C-O Stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity | Assignment |

| 70 | High | [M]⁺ (Molecular Ion) |

| 42 | High | [C₃H₆]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.

-

Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The IR spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. For GC-MS, a capillary column suitable for volatile organic compounds is used.

-

Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using the spectroscopic techniques described.

Caption: Workflow for spectroscopic data acquisition and analysis.

References

Physical properties of 2,5-Dihydrofuran (boiling point, density, solubility)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of 2,5-Dihydrofuran (CAS No: 1708-29-8), a heterocyclic organic compound. The data and methodologies presented are intended to support research and development activities where this compound is utilized.

Core Physical Characteristics

This compound is a colorless to pale yellow, volatile liquid at room temperature.[1][2] It possesses a faint, ether-like odor.[3] Its utility as a solvent and an intermediate in organic synthesis necessitates a clear understanding of its physical parameters.[2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. These values represent standard measurements and may vary slightly depending on experimental conditions.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 66-67.5 °C | Standard atmospheric pressure | [1][3][4][5][6] |

| Density | 0.927 g/mL | at 25 °C | [4][5] |

| 0.9461 g/cm³ | Standard state (25 °C, 100 kPa) | [1] | |

| Molar Mass | 70.09 g/mol | [1][4] | |

| Melting Point | -86 °C | [1] | |

| Refractive Index | 1.431 - 1.433 | at 20 °C | [4][6] |

Solubility Profile

The solubility of this compound is a critical factor in its application.

-

Organic Solvents : It is readily soluble in many common organic solvents. Sources indicate it is easily soluble in chloroform, alcohol-based solvents, and ethyl acetate.[2][5] It is also soluble in non-polar solvents such as hexane (B92381) and diethyl ether.[3]

-

Aqueous Solubility : There are conflicting reports regarding its solubility in water. Some sources describe it as soluble to a certain extent, capable of hydrogen bonding due to its oxygen atom, while others state it is immiscible.[3][6] This suggests that this compound is likely sparingly soluble in water, with its solubility being limited, particularly at higher concentrations where it may form a separate phase.[3] The solubility is also influenced by temperature, typically increasing as temperature rises.[3]

Methodologies for Property Determination

While the provided sources do not detail specific experimental protocols for the cited values, the determination of these physical properties follows standard laboratory procedures:

-

Boiling Point Determination : The boiling point is typically determined via distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For more precise measurements, an ebulliometer can be used.

-

Density Measurement : Density is commonly measured using a pycnometer or a hydrometer at a specified temperature, often 25 °C. The mass of a known volume of the liquid is determined and used to calculate the density.

-

Solubility Assessment : Solubility is generally determined by miscibility tests. A specified amount of this compound is added to a known volume of a solvent (e.g., water, ethanol). The mixture is agitated, and the solution is visually inspected for homogeneity or phase separation. Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like gas chromatography (GC).

Logical Relationships of Physical Properties

The physical state and behavior of this compound are governed by the interplay of its molecular structure and external conditions. The following diagram illustrates this relationship.

Caption: Relationship between molecular properties and physical state.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,5-ジヒドロフラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 1708-29-8 [m.chemicalbook.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

2,5-Dihydrofuran molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,5-Dihydrofuran For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₄H₆O) is a heterocyclic organic compound featuring a five-membered ring containing one oxygen atom and a double bond.[1][2] As an unsaturated derivative of furan, its molecular structure and conformation are of significant interest in various fields of chemistry and drug development due to the influence of its three-dimensional shape on reactivity and biological interactions. Unlike aromatic furan, the partial saturation in this compound introduces flexibility, leading to a non-planar ring conformation characterized by a dynamic puckering motion. This guide provides a detailed technical overview of its molecular structure, conformational dynamics, and the experimental methodologies used for their determination.

Molecular Structure and Geometry

The precise geometry of this compound has been elucidated primarily through gas-phase electron diffraction. This technique provides detailed information on bond lengths and angles in the gaseous state, free from intermolecular forces. The key structural parameters are summarized in the table below.

Table 1: Molecular Geometry of this compound from Gas-Phase Electron Diffraction

| Parameter | Value |

| Bond Lengths (Å) | |

| r(C=C) | 1.35 ± 0.03[3] |

| r(C-C) | 1.54 ± 0.03[3] |

| r(C-O) | 1.41 ± 0.03[3] |

| Bond Angles (°) | |

| ∠(C-O-C) | 116 ± 4[3] |

Note: These values represent an early determination and provide a fundamental understanding of the molecule's covalent framework. Assumed planar for initial analysis.

Conformation and Ring-Puckering Dynamics

A critical aspect of this compound's structure is its non-planar conformation. Five-membered rings with a double bond, like cyclopentene (B43876) and this compound, exhibit a characteristic out-of-plane "puckering" vibration.[4][5] This motion is of a large amplitude and occurs at a low frequency.

The dynamics of this puckering are described by a potential energy function. For this compound, this function has been determined through far-infrared spectroscopy and is best represented by a quartic-quadratic potential. This potential function indicates that the molecule is non-planar in its ground state.

Table 2: Ring-Puckering Potential Function

| Potential Function | V(x) = ax⁴ + bx² |

| Description | A single-minimum potential governing the ring-puckering motion.[6][7] |

| x | Ring-puckering coordinate. |

| a (quartic term) | Relates to ring strain, favoring a planar conformation.[5] |

| b (quadratic term) | Relates to torsional strain, favoring a non-planar conformation to minimize eclipsing interactions.[5] |

The analysis of the far-infrared spectrum of this compound reveals a series of Q-branch absorptions that correspond to transitions between the energy levels of this anharmonic potential.[4][6] This confirms the puckered nature of the ring.

Experimental Protocols for Structural Determination

The determination of this compound's structure and conformation relies on a combination of spectroscopic and diffraction techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary method for determining the average molecular structure of volatile compounds.[8]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.[8]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electrostatic potential of the molecules.[8][9]

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of this pattern varies as a function of the scattering angle.[8]

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding interatomic distances within the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Furan, 2,5-dihydro- [webbook.nist.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. osti.gov [osti.gov]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2,5-Dihydrofuran

For researchers, scientists, and professionals in drug development, an in-depth understanding of the synthetic history of key heterocyclic compounds is paramount. This technical guide delves into the discovery and evolution of synthetic methodologies for 2,5-dihydrofuran, a valuable building block in organic synthesis. From its early preparations to the sophisticated catalytic systems of the modern era, this document provides a comprehensive overview, including detailed experimental protocols and comparative data, to inform and guide contemporary research.

Introduction

This compound, a five-membered oxygen-containing heterocycle, serves as a versatile precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its unique structural features, including a strained double bond and the ether linkage, offer a gateway to diverse chemical transformations. The journey of its synthesis from early, often harsh, methods to the elegant and efficient catalytic strategies employed today reflects the broader advancements in the field of organic chemistry. This guide traces this historical trajectory, providing a technical foundation for its application in modern chemical research.

Historical Perspective: The Dawn of this compound Synthesis

The initial synthesis of this compound is attributed to Paul and Tchelitcheff in their 1950 publication in the Bulletin de la Société Chimique de France. Their pioneering work laid the groundwork for future explorations into the synthesis of this important heterocycle. Early methodologies often relied on classical organic reactions, which, while foundational, were frequently limited by harsh conditions and modest yields.

A significant early industrial approach involved the catalytic dehydration of 1,4-butanediol . This method, while conceptually straightforward, required high temperatures and acid catalysts, leading to the formation of byproducts and challenges in purification.

Another key early strategy was the isomerization of 3,4-epoxy-1-butene . This acid-catalyzed rearrangement provided a direct route to the this compound core.[1]

Evolution of Synthetic Methodologies

The quest for milder reaction conditions, higher yields, and greater functional group tolerance has driven the development of a diverse arsenal (B13267) of synthetic methods for this compound. These can be broadly categorized into several key approaches.

Isomerization of Epoxybutenes

The isomerization of γ,δ-epoxyalkenes remains a cornerstone of this compound synthesis, particularly in industrial settings. Modern iterations of this method employ sophisticated catalyst systems to improve efficiency and selectivity.

A continuous process for the isomerization of 3,4-epoxy-1-butene utilizes a catalyst system comprising an onium iodide and a Lewis acid. This method allows for the continuous distillation of the this compound product, with the catalyst being recycled.[2]

Table 1: Representative Data for the Continuous Isomerization of 3,4-Epoxy-1-butene [2]

| Parameter | Value |

| Reaction Temperature | 105 °C |

| Catalyst System | Onium Iodide / Lewis Acid |

| Feed | 3,4-Epoxy-1-butene |

| Distillate Composition | 92.4% this compound, 6.65% 3,4-Epoxy-1-butene, 0.96% Crotonaldehyde |

| Recovery | 97.4% |

Dehydration of Butenediols

The dehydration of butenediols continues to be a relevant synthetic route. The acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol (B44940) proceeds through a concerted mechanism to yield this compound. Theoretical studies have shed light on the reaction pathway, highlighting the differences in the cyclization of saturated and unsaturated diols.[3]

Ring-Closing Metathesis (RCM)

The advent of olefin metathesis, a Nobel Prize-winning reaction, has provided a powerful and versatile tool for the synthesis of cyclic compounds, including this compound. The ring-closing metathesis of diallyl ether, catalyzed by ruthenium complexes such as Grubbs' catalysts, offers a direct and efficient route to the desired heterocycle. A key challenge in this reaction is the potential for isomerization of the product to the more thermodynamically stable 2,3-dihydrofuran. However, careful selection of the catalyst and reaction conditions can minimize this side reaction.

Metal-Catalyzed Cyclizations

A plethora of modern synthetic methods rely on the catalytic activity of various transition metals to construct the this compound ring with high efficiency and selectivity.

-

Gold and Silver-Catalyzed Cyclization of Allenylcarbinols: The cyclization of α-hydroxyallenes, catalyzed by gold or silver salts, provides a mild and efficient route to substituted 2,5-dihydrofurans. This method is particularly valuable for its ability to tolerate a wide range of functional groups.[4]

-

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in various strategies, including the Heck reaction and tandem cyclization reactions of bis-allenols, to generate the this compound scaffold.[4]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations, offering a practical guide for researchers.

Protocol 1: Continuous Isomerization of 3,4-Epoxy-1-butene to this compound[2]

Materials:

-

3,4-Epoxy-1-butene

-

Onium iodide catalyst (e.g., tetra-n-butylammonium iodide)

-

Lewis acid co-catalyst (e.g., tin(IV) iodide)

-

Process solvent (a mixture of this compound and oligomers of the epoxybutene reactant)

Apparatus:

-

A two-stage continuous reaction system equipped with a distillation column and a catalyst recycle loop.

Procedure:

-

The catalyst system, comprising the onium iodide and the Lewis acid, is dissolved in the process solvent in the first reactor.

-

The mixture is heated to the desired reaction temperature (typically 80-120 °C).

-

3,4-Epoxy-1-butene is continuously fed into the first reactor.

-

The effluent from the first reactor is transferred to the second reactor to ensure complete conversion.

-

The effluent from the second reactor is fed to a distillation column where the this compound product is continuously removed as a distillate.

-

The non-volatile components, including the catalyst system and oligomers, are recycled back to the first reactor.

Quantitative Data:

-

Typical yields of this compound are in the range of 90-95%.

-

The process can be operated continuously for extended periods (e.g., over 50 hours) with high product recovery.

Protocol 2: Ring-Closing Metathesis of Diethyl Diallylmalonate[5]

Materials:

-

Diethyl diallylmalonate

-

Grubbs' first or second-generation catalyst (e.g., Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

-

Dry, degassed dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a glove bag or under an inert atmosphere, prepare a solution of the ruthenium catalyst (0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL).

-

Add diethyl diallylmalonate (0.416 mmol) to the catalyst solution.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.

-

After the reaction is complete (monitored by TLC or GC-MS), add diethyl ether (30 mL) to the mixture.

-

Filter the mixture through a plug of silica (B1680970) gel to remove the ruthenium byproducts.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the underlying chemical transformations, the following diagrams illustrate key reaction mechanisms and workflows.

Caption: Mechanism of acid-catalyzed dehydration of cis-2-butene-1,4-diol.

Caption: Experimental workflow for the RCM synthesis of this compound.

Conclusion

The synthesis of this compound has undergone a remarkable transformation, evolving from classical methods to highly sophisticated and efficient catalytic processes. This journey not only highlights the ingenuity of synthetic chemists but also provides a rich toolbox for accessing this valuable intermediate. For researchers in drug discovery and development, a thorough understanding of these synthetic routes is crucial for the design and execution of novel synthetic strategies. The methodologies detailed in this guide, from industrial-scale isomerizations to versatile metal-catalyzed cyclizations, offer a comprehensive resource for the continued application and exploration of this compound in the advancement of chemical science.

References

- 1. EP0518973B1 - Isomerization of epoxyalkenes to 2,5-dihydrofurans and catalysts compositions useful therefor - Google Patents [patents.google.com]

- 2. US5315019A - Continuous process for the manufacture of 2,5-dihydrofurans from γ, δ-epoxybutenes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis [organic-chemistry.org]

2,5-Dihydrofuran CAS number and IUPAC name

An In-Depth Technical Guide to 2,5-Dihydrofuran

Core Substance Identification

This compound is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a five-membered ring containing one oxygen atom and a double bond, makes it a versatile building block for a variety of more complex molecules.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 1708-29-8[3][5] |

| Molecular Formula | C₄H₆O[3][5] |

| Synonyms | 1-Oxa-3-cyclopentene, 3-Oxolene[4][6][5] |

Physicochemical Properties

This compound is a colorless, volatile liquid at room temperature.[1][3] It is soluble in organic solvents such as chloroform (B151607) and alcohols.[1]

| Property | Value |

| Molar Mass | 70.09 g·mol⁻¹[3][4][6] |

| Density | 0.9461 g/cm³[3] |

| Boiling Point | 66-67 °C[3][7] |

| Melting Point | -86 °C[3] |

| Refractive Index (n20/D) | 1.431[7] |

| Flash Point | 1 °C (closed cup)[7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various catalytic pathways.

Synthesis of this compound

A common method for the preparation of this compound is the acid-catalyzed rearrangement of 1-butene (B85601) 3,4-epoxide.[3] Another established method involves the dehydration of 1-butene-3,4-diol.

Experimental Protocol: Dehydration of 1-Butene-3,4-diol [8]

This process utilizes a soluble mercury salt as a catalyst in the presence of solid mercuric oxide to control the pH.[8]

-

Reaction Setup: A mixture of 1-butene-3,4-diol, a soluble mercury salt (e.g., mercuric acetate), and solid mercuric oxide (HgO) is prepared in a suitable solvent, with water being preferred.[8]

-

pH Control: The presence of solid mercuric oxide maintains the pH of the reaction medium between 4 and 7, which is crucial for preventing the formation of undesirable byproducts like carbonyl compounds and polymers.[8] The mercuric oxide neutralizes any acid formed during side reactions.[8]

-

Temperature: The reaction is carried out at an elevated temperature, typically between 80°C and 120°C, often at the reflux temperature of the mixture.[8]

-

Product Removal: this compound is continuously removed from the reaction mixture as it is formed, usually by distillation, to prevent its oxidation to furan.[8] It forms a low-boiling azeotrope with water.[8]

-

Catalyst Regeneration: Any metallic mercury formed can be drawn off, reoxidized to mercuric oxide, and reused in the process.[8]

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

Various metal-catalyzed reactions are employed for the synthesis of substituted 2,5-dihydrofurans, which are important scaffolds in bioactive molecules.[9][10][11]

-

Gold Catalysis: Gold(I) and Gold(III) catalysts can be used in the cycloaddition of α-diazoesters with propargyl alcohols or the cyclization of functionalized α-hydroxyallenes to yield various substituted 2,5-dihydrofurans.[9]

-

Palladium Catalysis: The Mizoroki-Heck reaction, catalyzed by palladium complexes, allows for the coupling of cyclic olefins like 2,3-dihydrofuran (B140613) with aryl or vinyl bromides to produce 2-aryl-2,5-dihydrofurans.[9]

-

Ruthenium Catalysis: Ruthenium complexes are effective in ring-closing metathesis (RCM) to form the dihydrofuran ring and in [2 + 2 + 2] cycloadditions to create this compound-fused quinones.[9][10]

Chemical Reactivity and Key Reactions

The double bond in this compound is highly active, making it a versatile intermediate for further chemical transformations.[1]

Hydrogenation

The double bond can be easily reduced through hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst, to yield the chemically stable solvent, tetrahydrofuran (B95107) (THF).[1]

Ring-Opening Acylation

This compound can undergo ring-opening reactions. For instance, treatment with acetyl chloride and sodium iodide leads to the formation of an acylated, ring-opened product.[1]

Cycloaddition Reactions

As a diene, this compound readily participates in [4+2] cycloaddition reactions, providing a pathway to construct various oxygen-containing heterocyclic compounds.[1][2]

Experimental Protocol: Ring-Opening Acylation of this compound [1]

-

Initial Setup: A solution of this compound (1 equivalent) and sodium iodide (NaI, 1.2 equivalents) in acetonitrile (B52724) is prepared in a flask under a nitrogen (N₂) atmosphere and cooled to 0°C.[1]

-

Reagent Addition: Acetyl chloride (1 equivalent) dissolved in acetonitrile is added to the cooled mixture.[1]

-

Reaction: The mixture is stirred at 0°C for several hours, then allowed to warm to room temperature and stirred for an additional 21 hours.[1]

-

Quenching: The reaction is quenched by adding a saturated solution of sodium thiosulfate (B1220275) (Na₂SO₃).[1]

-

Extraction: The product is extracted from the aqueous layer using diethyl ether.[1]

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica (B1680970) gel column chromatography.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Furan, 2,5-dihydro- [webbook.nist.gov]

- 6. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-二氢呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 2,5-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,5-Dihydrofuran (CAS No. 1708-29-8), a highly flammable and hazardous chemical. The following sections detail its physical and chemical properties, toxicological data, handling and storage procedures, emergency measures, and hazard classifications to ensure its safe use in a laboratory setting.

Physicochemical Properties

This compound is a colorless, volatile liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H6O | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| Boiling Point | 66-67 °C | [3] |

| Density | 0.927 g/mL at 25 °C | [3] |

| Flash Point | 1 °C (33.8 °F) - closed cup | |

| Melting Point | -86 °C (-123 °F) | [1] |

| Refractive Index | n20/D 1.431 | |

| logP (Octanol/Water Partition Coefficient) | 0.46 | [4] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][4] It may also form explosive peroxides, especially when exposed to air over time.[4] The substance is harmful if swallowed and can cause serious eye irritation.[5] Table 2 summarizes the GHS hazard classifications.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity - single exposure (Central nervous system) | Category 3 | H336: May cause drowsiness or dizziness |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

Source:[2]

The following diagram illustrates the key hazards associated with this compound.

Toxicological Information

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact. Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[4] Ingestion is harmful, and the substance can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[4] Direct contact with the liquid will cause serious eye irritation.[5]

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value |

| LC50 | Pimephales promelas (fathead minnow) | Inhalation | 94.23 mg/L, 96h static |

Source:[4]

Note: Detailed experimental protocols for the cited toxicological studies are not publicly available in the referenced safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound. The following workflow outlines the necessary precautions.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] All electrical, ventilating, and lighting equipment in the vicinity should be explosion-proof.[4][6] Eyewash stations and safety showers must be readily accessible.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[4] However, if vapor concentrations are high, a NIOSH-approved respirator should be used.

Handling

-

Keep the container tightly closed when not in use.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Ground and bond containers and receiving equipment to prevent static electricity.[4][7]

-

Avoid breathing vapors or mist.

-

Containers should be dated upon opening and periodically tested for the presence of peroxides.[4][5] If peroxide formation is suspected, do not open or move the container.[4][7]

Storage

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6] Keep containers tightly closed.[4]

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[4][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[4] Water spray may be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: The substance is highly flammable, and vapors may form explosive mixtures with air.[4] Vapors can travel to a source of ignition and flash back.[4][5] Containers may explode when heated.[4][5] May form explosive peroxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[4] Avoid contact with the substance and do not breathe vapors.

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[4] Collect the absorbed material into a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment during cleanup.[4]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[4] It is considered a hazardous waste.[4]

Stability and Reactivity

-

Reactivity: May form explosive peroxides upon exposure to air. Vapors can form explosive mixtures with air.

-

Chemical Stability: Stable under recommended storage conditions, but sensitive to air and light.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[4] Exposure to air.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[6][7]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) can be formed during combustion.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1708-29-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Thermodynamic Properties of 2,5-Dihydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-Dihydrofuran, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document collates critically evaluated data, details relevant experimental methodologies, and presents a visualization of a key synthetic pathway.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. These values have been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and other peer-reviewed scientific literature.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

| Property | State | Value | Units | Source(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -63 ± 4 | kJ/mol | [1] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | Gas | -29.10 | kJ/mol | Cheméo |

Table 2: Molar Heat Capacity (Cp) at Constant Pressure (Ideal Gas)

| Temperature (K) | Molar Heat Capacity (J/mol·K) | Source(s) |

| 200 | 51.31 | [2] |

| 298.15 | 73.21 ± 0.11 | [2] |

| 300 | 73.68 | [2] |

| 400 | 99.17 | [2] |

| 500 | 121.86 | [2] |

| 600 | 140.66 | [2] |

| 700 | 156.12 | [2] |

| 800 | 168.98 | [2] |

| 900 | 179.78 | [2] |

| 1000 | 188.91 | [2] |

Table 3: Molar Entropy (S°) (Ideal Gas)

| Temperature (K) | Pressure (bar) | Molar Entropy (J/mol·K) | Source(s) |

| 298.15 | 1 | 284.4 ± 2.8 | NIST WebBook |

Table 4: Other Physical and Thermodynamic Properties

| Property | Value | Units | Source(s) |

| Molecular Weight | 70.09 | g/mol | Cheméo |

| Boiling Point (at 1 atm) | 67 | °C | Sigma-Aldrich |

| Melting Point | -86 | °C | Wikipedia |

| Density (at 25°C) | 0.927 | g/mL | Sigma-Aldrich |

| Enthalpy of Vaporization (ΔvapH°) | 29.87 | kJ/mol | Cheméo |

| Enthalpy of Fusion (ΔfusH°) | 8.18 | kJ/mol | Cheméo |

Experimental Protocols

The determination of the thermodynamic properties of a volatile organic compound like this compound requires precise experimental techniques. Below are detailed methodologies adapted from standard procedures for the key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound is typically derived from its enthalpy of combustion, measured using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

-

Parr-type isoperibol bomb calorimeter

-

Stainless steel bomb with a volumetric capacity of approximately 350 cm³

-

Platinum crucible

-

Ignition system with a platinum fuse wire

-

High-precision thermometer (resolution of ±0.001 K)

-

Oxygen cylinder with a pressure regulator

-

Analytical balance (readability ±0.01 mg)

-

System for purifying the sample (e.g., fractional distillation)

Procedure:

-

Sample Preparation: A sample of this compound of high purity (>99.9%) is obtained, typically purified by fractional distillation. Due to its volatility, the liquid sample is encapsulated in a sealed, thin-walled glass ampoule or a gelatin capsule of known mass and heat of combustion.

-

Bomb Charging: An accurately weighed sample (approximately 0.5-0.8 g) is placed in the platinum crucible. A known length of platinum fuse wire is connected to the electrodes of the bomb head, with the wire positioned to ensure ignition of the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.

-

Assembly and Pressurization: The bomb is carefully sealed and flushed with oxygen to remove air. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of distilled water in the calorimeter bucket. The calorimeter is assembled, and the stirrer is activated to ensure a uniform water temperature.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is measured to determine the amount that burned. The liquid in the bomb is collected and titrated to determine the amount of nitric acid formed from residual nitrogen in the bomb.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid.

Determination of Heat Capacity (Gas Phase) via Fourier Transform Infrared (FTIR) Spectroscopy

The ideal gas heat capacity of this compound can be determined from its vibrational frequencies, which are measured using FTIR spectroscopy.

Objective: To obtain the infrared spectrum of gaseous this compound and calculate its heat capacity from the fundamental vibrational frequencies.

Apparatus:

-

High-resolution Fourier Transform Infrared (FTIR) spectrometer

-

Gas cell with a long path length (e.g., 10 cm) and appropriate window material (e.g., KBr)

-

Vacuum line for evacuating the gas cell

-

Temperature-controlled sample holder

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a sample holder connected to the gas cell and vacuum line. The sample is degassed by several freeze-pump-thaw cycles to remove any dissolved air.

-

Background Spectrum: The gas cell is evacuated to a high vacuum, and a background spectrum is recorded.

-

Sample Spectrum: A small amount of this compound vapor is introduced into the gas cell to a desired pressure. The spectrum of the gaseous sample is then recorded over a range of temperatures.

-

Spectral Analysis: The recorded infrared spectrum is analyzed to identify the fundamental vibrational frequencies of the this compound molecule.

-

Calculation of Heat Capacity: The ideal gas heat capacity (Cp) is calculated using statistical mechanics. The total heat capacity is the sum of the translational, rotational, and vibrational contributions. The vibrational contribution is calculated from the measured vibrational frequencies using the Einstein function.

Determination of Vapor Pressure via the Static Method

The vapor pressure of this compound as a function of temperature can be determined using the static method.

Objective: To measure the equilibrium vapor pressure of liquid this compound at various temperatures.

Apparatus:

-

A thermostatted sample cell connected to a high-precision pressure transducer (e.g., a capacitance manometer).

-

A vacuum system capable of evacuating the apparatus to a pressure below 10⁻⁵ Pa.

-

A constant temperature bath with a stability of ±0.01 K.

-

A high-purity sample of this compound.

Procedure:

-

Sample Degassing: A sample of this compound is introduced into the sample cell. The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Measurement: The degassed sample is brought to the desired temperature in the constant temperature bath. The system is allowed to reach thermal and phase equilibrium.

-

Data Recording: Once the pressure reading stabilizes, the equilibrium vapor pressure and the corresponding temperature are recorded.

-

Temperature Variation: The temperature of the bath is then changed to the next desired value, and the measurement process is repeated to obtain a series of vapor pressure-temperature data points.

-

Data Analysis: The obtained data can be fitted to a suitable vapor pressure equation, such as the Antoine or Clausius-Clapeyron equation, to determine the enthalpy of vaporization.

Visualization of a Key Synthetic Pathway

A common and efficient method for the synthesis of this compound and its derivatives is through ring-closing metathesis (RCM) of a diene, catalyzed by a ruthenium-based complex such as a Grubbs catalyst. The following diagram illustrates the catalytic cycle for this reaction.

References

2,5-Dihydrofuran: A Technical Guide to its Synthesis, Reactivity, and Applications in Modern Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydrofuran, a heterocyclic organic compound, is a versatile and reactive intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique structure, featuring a cyclic vinyl ether, makes it a valuable precursor for a wide array of more complex molecules, including pharmaceuticals and specialty polymers.[1][3][4] This document provides an in-depth technical overview of this compound, covering its physicochemical properties, principal synthetic methodologies, characteristic chemical reactions, and its role as a key building block in contemporary research and development. Detailed experimental protocols and a summary of its spectroscopic data are included to serve as a practical guide for laboratory professionals.

Physical and Chemical Properties

This compound is a colorless, volatile liquid at room temperature.[3][5] Its cyclic ether structure and the presence of a double bond dictate its physical properties and chemical reactivity. The compound is soluble in many common organic solvents and exhibits partial solubility in polar solvents like water due to the potential for hydrogen bonding with the oxygen atom.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₆O | [6] |

| Molecular Weight | 70.09 g/mol | [7] |

| CAS Number | 1708-29-8 | [1] |

| Density | 0.927 g/mL at 25 °C | |

| Boiling Point | 66-67 °C | [5] |

| Melting Point | -86 °C | [5] |

| Refractive Index (n20/D) | 1.431 | |

| Flash Point | 1 °C (33.8 °F) - closed cup | |

| Appearance | Colorless to pale yellow liquid | [3] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 1-Oxa-3-cyclopentene, 3-Oxolene |[6] |

Synthesis of this compound

The synthesis of the this compound scaffold can be achieved through various strategic approaches, often involving cyclization or isomerization pathways. The choice of method depends on the availability of starting materials and desired substitution patterns.

Key Synthetic Routes:

-

Dehydration of Diols: An improved industrial method involves the dehydration of 1-butene-3,4-diol using a soluble mercury salt catalyst, such as mercury (II) oxide, at a controlled pH of 4 to 7 and temperatures of 80-120°C.[8]

-

Metal-Catalyzed Cyclization: Gold catalysts are particularly effective for the cyclization of functionalized α-hydroxyallenes, providing tri- and tetrasubstituted 2,5-dihydrofurans in high yields under mild conditions.[9] Similarly, silver(I) salts can catalyze the isomerization of allenylcarbinols to form 2,5-dihydrofurans.[10]

-

Heck Reaction: A regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts, catalyzed by a palladium complex, can afford 2-aryl-2,5-dihydrofurans.[9]

-

Ring-Closing Metathesis (RCM): RCM is a powerful strategy for forming the dihydrofuran ring, especially in the synthesis of natural products.[11] This method typically involves the cyclization of a diene precursor using ruthenium-based catalysts like the Grubbs catalyst.[11][12]

-

Isomerization: 3-Methylene tetrahydrofurans can be selectively isomerized to 2,5-dihydrofurans using potassium tert-butoxide (BuᵗOK) in dimethyl sulfoxide (B87167) (DMSO).[13][14] This kinetically controlled reaction provides a convenient route to the desired isomer.[14]

Key Chemical Reactions

The reactivity of this compound is dominated by its vinyl ether moiety, making it susceptible to hydrogenation, cycloaddition, and ring-opening reactions.

-

Hydrogenation: The double bond is readily hydrogenated under standard conditions (e.g., using a palladium-on-carbon catalyst) to yield tetrahydrofuran (B95107) (THF), a widely used stable organic solvent.[3]

-

Ring-Opening Reactions: this compound can undergo ring-opening reactions. For instance, a ring-opening acylation can be performed using acetyl chloride and sodium iodide to produce 4-iodobutyl acetate.[3]

-

Cycloaddition Reactions: Acting as a diene, this compound participates in cycloaddition reactions, such as Diels-Alder reactions with dienophiles, to construct more complex oxygen-containing heterocyclic systems.[2][3] This reactivity is crucial for building molecular scaffolds found in natural products.

-

Polymerization: The compound is a key monomer in ring-opening metathesis polymerization (ROMP), often initiated by Grubbs catalysts, to create specialized polymers.[9][15] It can also undergo cationic ring-opening polymerization.[16]

Role in Heterocyclic Chemistry and Drug Development

This compound is a foundational building block in organic and medicinal chemistry.[1] Its derivatives are structural motifs in numerous natural products and pharmacologically active compounds.[17] The dihydrofuran ring can be found in molecules with antibacterial, antifungal, and anticancer properties.[17]

In drug development, the this compound scaffold is used to synthesize complex molecules and explore structure-activity relationships. Its ability to undergo stereoselective reactions makes it valuable for creating chiral centers, a critical aspect of modern drug design.[9][11] Furthermore, its conversion to other furan (B31954) derivatives, such as 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA), opens pathways to bio-based polymers and other valuable chemicals.[18][19]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran via Bromine Oxidation of Furan

This protocol is a modification of halogen oxidation procedures and provides a cyclic acetal (B89532) of an unsaturated dicarbonyl compound.[20]

Materials:

-

Methanol (500 mL)

-

Benzene (500 mL)

-

Anhydrous sodium carbonate (380 g)

-

Furan, distilled (155 mL, 2.15 moles)

-

Bromine (106 mL, 2.0 moles)

-

Anhydrous magnesium sulfate (B86663) (100 g)

-

Anhydrous potassium carbonate

Procedure:

-

In a 3-L, three-necked flask equipped with a stirrer, thermometer, drying tube, and dropping funnel, combine 500 mL of methanol, 500 mL of benzene, 380 g of anhydrous sodium carbonate, and 155 mL of distilled furan.

-

Cool the resulting slurry to below -5°C using a dry ice-acetone bath.

-

Prepare a solution of 106 mL of bromine in 1.0 L of ice-cold methanol.

-

Add the bromine solution dropwise to the furan slurry, maintaining the reaction temperature between 0°C and -5°C. This addition takes approximately one hour.

-

Stir the mixture for an additional 2 hours at a temperature below 0°C.

-

Filter the mixture and wash the collected solids with two 100-mL portions of benzene.

-

Stir the filtrate with 100 g of anhydrous magnesium sulfate for 30 minutes and then refilter.

-

Reduce the solvent volume to about 300 mL under reduced pressure.

-

Repeat the filtration and washing step.

-

Stir the final filtrate with anhydrous potassium carbonate for 15-20 minutes, filter, and distill through a short packed column to yield the product.

Protocol 2: Ring-Opening Acylation of this compound

This protocol demonstrates the ring-opening of this compound to form a functionalized linear ester.[3]

Materials:

-

This compound (3 mL, 40 mmol)

-

Acetyl chloride (2.83 mL, 40 mmol)

-

Sodium iodide (NaI) (7.2 g, 48 mmol)

-

Acetonitrile (B52724) (29 mL total)

-

Saturated Na₂SO₃ solution (20 mL)

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of this compound (3 mL) and NaI (7.2 g) in acetonitrile (18 mL).

-

In a separate flask, prepare a solution of acetyl chloride (2.83 mL) in acetonitrile (11 mL).

-

Under a nitrogen atmosphere, add the acetyl chloride solution to the this compound solution while stirring at 0°C.

-

Continue stirring at 0°C for several hours.

-

Allow the reaction to warm to room temperature and stir for 21 hours.

-

Quench the reaction by adding 20 mL of saturated Na₂SO₃ solution.

-

Extract the mixture three times with ethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the target product, 4-iodobutyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The key features in its ¹H NMR, ¹³C NMR, and IR spectra are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum | Peak Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| ¹H NMR (CDCl₃) | =CH (vinylic protons) | ~5.89 ppm | [21] |

| -O-CH₂- (allylic protons) | ~4.63 ppm | [21] | |

| ¹³C NMR | =C H | ~128 ppm (estimated) | [22] |

| -O-C H₂- | ~75 ppm (estimated) | [22] | |

| IR (Gas Phase) | =C-H stretch | ~3100 cm⁻¹ | [23] |

| C=C stretch | ~1620 cm⁻¹ | [22][23] | |

| C-O-C stretch | ~1060 cm⁻¹ | [22][23] |

| Mass Spectrum (EI) | Major Fragments (m/z) | 70 (M+), 42, 41, 39 |[6] |

Conclusion

This compound is a heterocyclic compound of significant strategic importance in chemical synthesis. Its well-defined reactivity allows for its transformation into a diverse range of products, from the common solvent THF to complex polycyclic systems and functional polymers. The synthetic routes to this compound are varied and adaptable, enabling the creation of tailored derivatives. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for leveraging its potential as a versatile molecular building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | High-Purity Reagent | Supplier [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Furan, 2,5-dihydro- [webbook.nist.gov]

- 7. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A new synthetic route to 2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. A new synthetic route to 2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. lirias.kuleuven.be [lirias.kuleuven.be]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound(1708-29-8) IR Spectrum [chemicalbook.com]

- 22. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 23. Furan, 2,5-dihydro- [webbook.nist.gov]

Methodological & Application

Synthesis of Substituted 2,5-Dihydrofurans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 2,5-dihydrofurans, a core structural motif in numerous biologically active compounds and a valuable building block in organic synthesis. The methodologies presented herein focus on modern catalytic approaches, offering high efficiency and functional group tolerance.

Introduction

Substituted 2,5-dihydrofurans are prevalent scaffolds in a wide array of natural products and pharmacologically active molecules. Their synthesis has been a subject of considerable interest, leading to the development of several powerful and stereoselective methods. This document outlines key synthetic strategies, including metal-catalyzed cyclizations and rearrangements, providing researchers with the necessary information to apply these methods in their own synthetic endeavors.

Key Synthetic Methodologies

The synthesis of substituted 2,5-dihydrofurans can be broadly categorized into several key approaches, with metal-catalyzed reactions being particularly prominent. These methods often involve the formation of the dihydrofuran ring through intramolecular cyclization of functionalized acyclic precursors.

Gold-Catalyzed Cyclization of α-Hydroxyallenes

Gold catalysts, particularly Au(III) and Au(I) salts, have proven to be highly effective in promoting the cyclization of α-hydroxyallenes to form 2,5-dihydrofurans.[1] This method is characterized by its mild reaction conditions, typically proceeding at room temperature, and its excellent functional group tolerance.[2] The reaction proceeds with a high degree of chirality transfer, making it a valuable tool for asymmetric synthesis.

A plausible reaction pathway for the gold-catalyzed cyclization of α-hydroxyallenes is depicted below. The gold catalyst activates the allene (B1206475), facilitating the nucleophilic attack of the hydroxyl group to form the 2,5-dihydrofuran ring.

Caption: Gold-catalyzed cyclization of α-hydroxyallenes.

Quantitative Data Summary: Gold-Catalyzed Cyclization

| Entry | Substrate (α-Hydroxyallene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Variously substituted | AuCl3 (5-10) | CH2Cl2 | rt | 0.5-2 | 75-98 | [2] |

| 2 | Propargyl alcohols and α-diazoesters | JohnPhosAuCl/AgSbF6 | DCE | 80 | 12 | up to 81 | |

| 3 | (Z)-2-En-4-yn-1-ols | AuCl3 or IPrAuCl/AgOTf | CH2Cl2 | rt | 0.5-1 | 85-96 |

Experimental Protocol: Gold(III) Chloride-Catalyzed Cyclization of an α-Hydroxyallene

-

To a solution of the α-hydroxyallene (1.0 equiv) in dry dichloromethane (B109758) (0.1 M) under an inert atmosphere, add gold(III) chloride (0.05 - 0.10 equiv).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Palladium-Catalyzed Synthesis from γ-Hydroxy Alkenes

Palladium catalysis offers a versatile method for the synthesis of substituted tetrahydrofurans, which can be adapted for this compound synthesis, from γ-hydroxy alkenes and aryl or vinyl bromides.[3][4] This reaction forms both a C-C and a C-O bond in a single step and generally proceeds with high stereoselectivity, favoring the formation of trans-substituted products.[3]

The catalytic cycle is proposed to involve the oxidative addition of the aryl/vinyl bromide to the Pd(0) catalyst, followed by coordination of the γ-hydroxy alkene. Intramolecular oxypalladation then forms a palladium(II) intermediate, which undergoes reductive elimination to yield the 2,5-disubstituted tetrahydrofuran (B95107) and regenerate the Pd(0) catalyst. For dihydrofuran synthesis, a subsequent elimination step is required.

Caption: Palladium-catalyzed synthesis of tetrahydrofurans.

Quantitative Data Summary: Palladium-Catalyzed Synthesis

| Entry | γ-Hydroxy Alkene | Aryl/Vinyl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Terminal Alkenes | Aryl Bromides | Pd2(dba)3 / P(o-tol)3 | NaOtBu | Toluene | 110 | 60-85 | [4] |

| 2 | Internal Alkenes | Aryl Bromides | Pd2(dba)3 / P(o-tol)3 or Xantphos | NaOtBu | Toluene | 110 | 55-78 | [4] |

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,5-Disubstituted Tetrahydrofuran

-